N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide
Overview
Description
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a chloro substituent, and an ethylbenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Introduction of the Chloro Group: The chloro substituent is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethylbenzenecarboximidamide Moiety: This step involves the reaction of the intermediate with ethylamine and a suitable carboxylating agent, such as ethyl chloroformate, under controlled conditions.
Industrial Production Methods
Industrial production of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against Gram-positive pathogens.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its antioxidant properties and potential toxicity, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s lipophilic character, indicated by its clogP value, suggests that it can easily penetrate cell membranes and interact with intracellular targets. It may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to antimicrobial or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound shares the bromophenyl sulfonyl group and has been studied for its antimicrobial properties.
4-[(4-bromophenyl)sulfonyl]phenyl derivatives: These compounds also contain the bromophenyl sulfonyl moiety and are explored for their biological activities.
Uniqueness
N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide is unique due to the presence of the chloro and ethylbenzenecarboximidamide groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-ethylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2S/c1-2-18-15(11-3-7-13(17)8-4-11)19-22(20,21)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQOYYRFIVPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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